3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The core triazolopyrimidinone system features a fused bicyclic structure with a coplanar arrangement of atoms, facilitating π-π stacking interactions with biological targets . Substituents at the 3- and 6-positions—2-chlorobenzyl and 3-(trifluoromethyl)benzyl—introduce electron-withdrawing groups (Cl, CF₃) that enhance lipophilicity and metabolic stability, critical for drug-like properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O/c20-15-7-2-1-5-13(15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-4-3-6-14(8-12)19(21,22)23/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABIZKWEJMZOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one represents a novel class of triazolo-pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 397.82 g/mol. The presence of both chlorobenzyl and trifluoromethyl groups suggests potential interactions with biological targets through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives, including the compound . In vitro assays indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung carcinoma), and HT-1080 (fibrosarcoma).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Standard Drug | IC50 Standard (µM) |
|---|---|---|---|
| SGC-7901 | 0.015 | CA-4 | 0.013 |
| A549 | 0.011 | CA-4 | 0.009 |
| HT-1080 | 0.014 | CA-4 | 0.012 |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Activity
The triazolo ring system has been associated with neuropharmacological effects, particularly in inhibiting acetylcholinesterase (AChE) activity. Compounds containing similar structures have shown promise in treating Alzheimer's disease by enhancing cholinergic transmission.
- AChE Inhibition : The compound's derivatives have been evaluated for their ability to inhibit AChE, with some exhibiting IC50 values lower than donepezil, a standard treatment for Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazolo-pyrimidine structure may interact with active sites of enzymes like AChE and other kinases involved in cancer cell signaling.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Study 1: Antiproliferative Effects
A significant study evaluated the antiproliferative effects of various triazolo-pyrimidine derivatives, including our compound. The study utilized MTT assays to determine cell viability across multiple cancer cell lines, confirming its potent activity.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of triazolo derivatives on neuronal cells exposed to neurotoxic agents. The results indicated that the compound could reduce cell death and maintain neuronal function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Features of Triazolopyrimidinone Derivatives
Key Observations:
- Lipophilicity : The target compound’s trifluoromethyl group confers higher lipophilicity than the difluorobenzyl group in or the hydroxylated derivative in . This property may improve blood-brain barrier penetration but reduce aqueous solubility.
- Coplanarity: The triazolopyrimidinone core is coplanar in all derivatives (e.g., ), enabling consistent π-π interactions. However, substituent-induced steric effects (e.g., cyclohexyl in ) disrupt planarity at peripheral positions.
- Synthesis : Ionic liquids ( ) and aza-Wittig reactions ( ) are common synthetic routes, though the target compound’s exact methodology remains unspecified.
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: The coplanar triazolopyrimidinone core in and suggests uniform packing patterns.
- Spectroscopy: IR spectra of triazolopyrimidinones consistently show C=O stretches near 1680 cm⁻¹ ( ), while NMR reveals substituent-dependent shifts (e.g., hydroxyl proton at δ 10.41 ppm in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
